molecular formula C6H3F5N2O B6350468 6-Pentafluoroethyl-pyridazin-3-ol CAS No. 1206524-22-2

6-Pentafluoroethyl-pyridazin-3-ol

Cat. No.: B6350468
CAS No.: 1206524-22-2
M. Wt: 214.09 g/mol
InChI Key: OXNXTQSWPAURFX-UHFFFAOYSA-N
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Description

6-Pentafluoroethyl-pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring substituted with a pentafluoroethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentafluoroethyl-pyridazin-3-ol typically involves the introduction of the pentafluoroethyl group onto a pyridazine ring. One common method is the reaction of a pyridazine derivative with a pentafluoroethylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Pentafluoroethyl-pyridazin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pentafluoroethyl group.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Pentafluoroethyl-pyridazin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-phenylpyridazin-4-ol: This compound features a chloro and phenyl group instead of the pentafluoroethyl group.

    6-Phenylpyridazin-3(2H)-one: A similar pyridazinone derivative with a phenyl group.

    6-(Perfluoroethyl)pyridazin-3-ol: A closely related compound with a perfluoroethyl group.

Uniqueness

6-Pentafluoroethyl-pyridazin-3-ol is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and resistance to degradation, making it valuable for applications requiring robust materials. Additionally, the combination of the pyridazine ring and the pentafluoroethyl group can lead to unique biological activities not observed in similar compounds.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)3-1-2-4(14)13-12-3/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNXTQSWPAURFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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